molecular formula C12H16ClNO3 B2565291 ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 727704-69-0

ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B2565291
CAS No.: 727704-69-0
M. Wt: 257.71
InChI Key: JVNGIXTYBDQIED-UHFFFAOYSA-N
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Description

¹H NMR Analysis

The ¹H NMR spectrum (400 MHz, CDCl₃) displays the following signals:

  • δ 1.35 ppm (t, 3H) : Ethyl ester methyl protons.
  • δ 2.41 ppm (s, 3H) : Methyl group at position 2.
  • δ 2.44 ppm (s, 3H) : Methyl group at position 4.
  • δ 4.25 ppm (q, 2H) : Ethyl ester methylene protons.
  • δ 7.31 ppm (d, 1H) : Pyrrole H-5 coupled to the 2-chloropropanoyl group.

¹³C NMR Analysis

Key ¹³C NMR signals (101 MHz, CDCl₃):

  • δ 172.89 ppm : Ester carbonyl carbon.
  • δ 170.12 ppm : 2-Chloropropanoyl carbonyl carbon.
  • δ 121.03 ppm : Pyrrole C-5.
  • δ 14.45 ppm : Ethyl ester methyl carbon.

IR Spectroscopy

Prominent IR absorptions (KBr):

  • 1735 cm⁻¹ : Ester C=O stretch.
  • 1689 cm⁻¹ : 2-Chloropropanoyl C=O stretch.
  • 1540 cm⁻¹ : Pyrrole ring C=C vibrations.

Mass Spectrometry

The ESI-MS spectrum shows a molecular ion peak at m/z 257.72 [M]⁺ , consistent with the molecular formula. Fragmentation peaks at m/z 199.08 (loss of Cl) and m/z 154.12 (loss of ethyl ester) confirm the substituent arrangement.

Comparative Analysis with Related Pyrrole Derivatives

Table 2: Substituent effects on NMR chemical shifts

Compound Pyrrole C-5 Shift (δ, ppm) Ester C=O Shift (δ, ppm)
Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate 119.78 171.50
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate 117.72 170.85
Target compound 121.03 172.89

The electron-withdrawing 2-chloropropanoyl group deshields the pyrrole C-5 carbon by 1.25 ppm compared to non-acylated analogs. This effect arises from conjugation between the acyl group and the pyrrole π-system, which polarizes the ring. Halogenated derivatives like this compound also exhibit 10–15 cm⁻¹ red shifts in IR carbonyl stretches compared to non-halogenated analogs due to reduced electron density at the carbonyl oxygen.

Properties

IUPAC Name

ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-5-17-12(16)9-6(2)10(14-8(9)4)11(15)7(3)13/h7,14H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNGIXTYBDQIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)C(C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the 2-Chloropropanoyl Group: This step involves the acylation of the pyrrole ring using 2-chloropropanoyl chloride in the presence of a base such as pyridine or triethylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the 2-chloropropanoyl moiety, converting it to an alcohol.

    Substitution: The chlorine atom in the 2-chloropropanoyl group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like ammonia (NH₃), primary amines (RNH₂), or thiols (RSH) in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Antifungal Properties

Research indicates that derivatives of ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate exhibit promising antifungal activity. For instance:

  • Compounds derived from this structure have shown minimum inhibitory concentration (MIC) values significantly lower than standard antifungal agents like fluconazole, indicating their potential as effective antifungal agents against strains such as Aspergillus niger and Aspergillus flavus .

Anticancer Activity

The compound's structure suggests potential anticancer properties due to its ability to modulate various cellular pathways. Studies have indicated that similar pyrrole derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit protein kinases, which are crucial in signal transduction pathways associated with cancer progression . This inhibition can lead to the development of novel therapeutic agents targeting specific cancers.

Case Studies

Several studies have documented the applications of this compound:

StudyFocusFindings
Antifungal ActivityDemonstrated significant antifungal effects against Aspergillus species with MIC values lower than fluconazole.
Anticancer PotentialIdentified as a modulator of protein kinase activity, suggesting potential for cancer treatment applications.
Synthesis TechniquesDetailed efficient synthetic pathways for producing the compound and its analogs with high yields.

Mechanism of Action

The mechanism by which ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, if used in medicinal chemistry, it may inhibit or activate specific enzymes by binding to their active sites. The presence of the 2-chloropropanoyl group could facilitate covalent bonding with nucleophilic residues in proteins, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 5-Position

Pyrrole-3-carboxylate esters exhibit diverse biological and chemical properties depending on the substituent at the 5-position. Below is a comparative analysis of key analogs:

Ethyl 5-Formyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylate
  • Structure : Features a formyl (-CHO) group at the 5-position.
  • CAS : 2199-59-9 .
  • Properties :
    • Crystallography : The molecule is nearly planar, stabilized by N–H⋯O and C–H⋯O hydrogen bonds .
    • Applications : Intermediate in the synthesis of Sunitinib , a tyrosine kinase inhibitor used in cancer therapy .
  • Safety: Limited hazard data available, but formyl groups typically require careful handling due to reactivity.
Ethyl 5-(2-Chloroacetyl)-2,4-Dimethyl-1H-Pyrrole-3-Carboxylate
  • Structure : Contains a 2-chloroacetyl (-COCH₂Cl) group.
  • CAS : 950-86-7 .
  • Properties :
    • Reactivity : The chlorine atom enhances electrophilicity, making it prone to nucleophilic substitution reactions.
    • Safety : Hazard codes include H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Requires inert gas handling and avoidance of heat .
Ethyl 5-(3-Ethoxy-3-Oxopropanoyl)-2,4-Dimethyl-1H-Pyrrole-3-Carboxylate
  • Structure: Features a 3-ethoxy-3-oxopropanoyl (-COCH₂COOEt) group.
  • CAS : 963-69-9 .
  • Properties: Molecular Weight: 281.3 g/mol, significantly higher due to the ethoxycarbonyl-acetyl chain.
Ethyl 5-[(Difluoromethyl)thio]-2,4-Dimethyl-1H-Pyrrole-3-Carboxylate
  • Structure : Substituted with a difluoromethylthio (-SCF₂H) group.
  • CAS: Not explicitly listed.
  • Properties :
    • Melting Point : 114–115°C .
    • Electronic Effects : The electron-withdrawing -SCF₂H group alters reactivity compared to acyl-substituted analogs.

Comparative Data Table

Compound (5-Substituent) CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Safety Notes
2-Chloropropanoyl (Target Compound) - C₁₃H₁₆ClNO₃ ~269.7 (calculated) - Requires inert gas handling
Formyl 2199-59-9 C₁₀H₁₃NO₃ 195.21 - Sunitinib intermediate
2-Chloroacetyl 950-86-7 C₁₁H₁₄ClNO₃ 243.69 - High reactivity; skin/eye hazards
3-Ethoxy-3-oxopropanoyl 963-69-9 C₁₄H₁₉NO₅ 281.3 - Synthetic intermediate
Difluoromethylthio - C₁₀H₁₂F₂NO₂S 248.27 114–115 Electrophilic substitution studies

Structural and Functional Insights

  • Electronic Effects :
    • Electron-withdrawing groups (e.g., -Cl, -SCF₂H) increase the electrophilicity of the pyrrole ring, enhancing reactivity in cross-coupling or substitution reactions .
    • Electron-donating groups (e.g., -OEt in the ethoxycarbonyl derivative) may stabilize the ring but reduce electrophilic character.
  • Biological Relevance :
    • The formyl derivative’s role in Sunitinib synthesis highlights the importance of pyrrole intermediates in drug development .
    • Chlorinated analogs may serve as precursors for antimetabolites or kinase inhibitors, though further pharmacological data is needed.

Biological Activity

Ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C12H16ClNO3
  • Molecular Weight : 257.71 g/mol
  • CAS Number : Not specified in the search results but can be referenced by its chemical properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrole Ring : The initial step usually includes the cyclization of appropriate precursors to form the pyrrole structure.
  • Acylation : The introduction of the 2-chloropropanoyl group occurs through acylation reactions.
  • Esterification : The final product is obtained by esterification with ethyl alcohol.

Antimicrobial Properties

Research indicates that pyrrole derivatives exhibit significant antimicrobial activity. A study focused on similar pyrrole compounds demonstrated their effectiveness against various bacterial and fungal strains. The presence of the chloropropanoyl moiety enhances the compound's interaction with microbial targets.

  • Antibacterial Activity : The compound shows promising activity against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Effective against common fungal pathogens, which is crucial for developing new antifungal agents.

Table 1 summarizes the antimicrobial activity of related pyrrole derivatives:

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (MIC in mg/mL)
Compound A15 mm (Staphylococcus aureus)0.156 mg/mL (Candida albicans)
Compound B20 mm (Escherichia coli)0.078 mg/mL (Aspergillus niger)
This compoundTBDTBD

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis.
  • Interference with Nucleic Acid Synthesis : The heterocyclic nature may allow for interactions with DNA or RNA synthesis pathways.

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy :
    A research article evaluated a series of pyrrole derivatives for their antimicrobial properties, revealing that modifications to the pyrrole ring significantly impacted their efficacy. This compound was included in a broader study assessing structure-activity relationships (SAR).
  • Molecular Docking Studies :
    Molecular docking studies have been conducted to predict the binding affinity of this compound to various microbial enzymes, suggesting potential as a lead compound for drug development.

Q & A

Q. Safety Table :

Precaution CodeDescription
P201Obtain special instructions before use
P210Avoid heat/sparks/open flames
P102Keep out of reach of children

Advanced: How do computational methods (e.g., DFT) enhance understanding of its electronic structure?

Answer:
Density Functional Theory (DFT) studies provide insights into:

  • Electron distribution : The 2-chloropropanoyl group introduces electron-withdrawing effects, polarizing the pyrrole ring and influencing reactivity .
  • Hydrogen bonding : Calculated bond lengths (e.g., N–H⋯O = 1.98 Å) align with X-ray data, validating intermolecular stabilization .
  • Reaction pathways : Transition state modeling predicts regioselectivity in nucleophilic substitutions at the chloropropanoyl moiety .

Advanced: What role do crystal packing interactions play in its stability?

Answer:
Single-crystal X-ray analyses reveal:

  • Hydrogen-bond networks : N–H⋯O interactions between the pyrrole NH and ester carbonyl groups (distance ~2.8 Å) form 1D chains .
  • Weak C–H⋯O contacts : These interactions (e.g., C–H⋯O = 3.2 Å) contribute to layered packing, enhancing thermal stability .
  • Planarity : The near-planar conformation minimizes steric hindrance between methyl groups (r.m.s. deviation = 0.038 Å) .

Advanced: How can reaction design frameworks (e.g., ICReDD) optimize derivatization?

Answer:
Integrated Computational and Experimental Design (ICReDD) approaches:

  • Quantum chemical calculations : Screen reaction conditions (e.g., solvent polarity, temperature) for regioselective acylation .
  • High-throughput experimentation : Combine diazomethane reactions () with automated parameter optimization to reduce trial-and-error .
  • Data-driven feedback : Experimental results (e.g., yields, byproducts) refine computational models for scaled-up synthesis .

Advanced: How do structural analogs (e.g., oxidized derivatives) compare in reactivity?

Answer:
Comparative studies show:

  • Oxidized derivatives : Replacing the chloropropanoyl group with a carboxylic acid (e.g., 2,4-dimethyl-1H-pyrrole-3-carboxylic acid) increases hydrogen-bonding capacity, altering solubility and catalytic activity .
  • Electrophilic substitution : Methyl groups at positions 2 and 4 sterically hinder reactions at the pyrrole β-position, directing substitutions to the 5-position .

Advanced: What challenges arise in reconciling experimental and computational data?

Answer:
Common discrepancies include:

  • Hydrogen bonding : DFT may overestimate bond lengths compared to X-ray data due to solvent effects in simulations .
  • Reaction yields : Computationally predicted optimal conditions (e.g., solvent-free reactions) may conflict with experimental byproduct formation .
  • Mitigation : Cross-validate using hybrid methods (e.g., MD simulations with explicit solvent models) .

Basic: What are its key applications in medicinal chemistry research?

Answer:
The compound serves as:

  • Scaffold for kinase inhibitors : Modifications at the chloropropanoyl group enhance binding to ATP pockets .
  • Intermediate in heterocyclic synthesis : Used to construct pyrazole and pyrimidine hybrids via cyclocondensation .

Advanced: How does solvent choice impact recrystallization efficiency?

Answer:

  • Polar aprotic solvents : Dichloromethane minimizes ester hydrolysis during recrystallization .
  • Protic solvents : 2-propanol induces slower crystallization, yielding larger single crystals for X-ray analysis .

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